

Structure-Activity Relationships of Benzothiazole Derivatives

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Compound Focus: Ticlatone

CAS No.: 70-10-0

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Therapeutic Area	Key SAR Findings	Impact on Activity	Example Compounds / Citations
Antimicrobial	Electron-withdrawing groups (EWGs) like Nitro (-NO₂) and Halogens at phenyl ring of thiazole hybrid	Enhanced potency; lower MIC values (3.90–15.63 µg mL ⁻¹) [1] [2].	Compounds 4b , 4c , 4d [1] [2]
	Substitution with electron-donating groups (EDGs) like methoxy (-OCH ₃) or methyl (-CH ₃)	Resulted in decreased antimicrobial activity [1].	Compound 4e [1]
Anticancer	Methoxy group (-OCH₃) at the C-6 position of benzothiazole	Significantly enhanced kinase-targeted anticancer activity; potent inhibition of Abl kinases (IC ₅₀ : 0.03–0.06 nM) [3].	Not specified
	Fluorine at C-5 position	Boosted anticancer efficacy and metabolic stability; synergistic effect when	Clinical candidate 5F-203 [3]

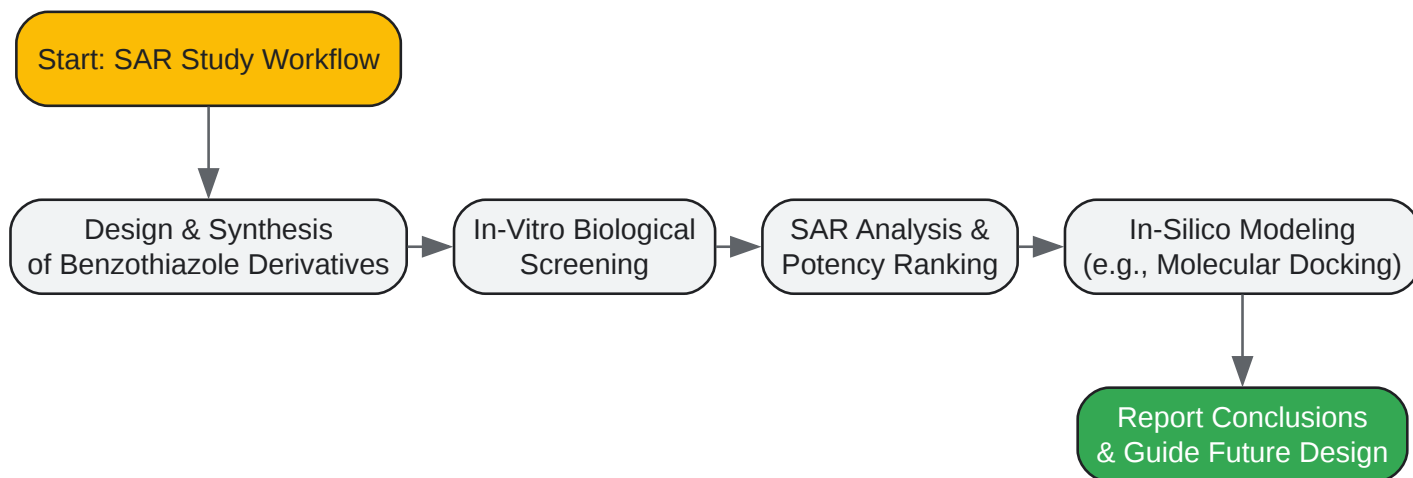
Therapeutic Area	Key SAR Findings	Impact on Activity	Example Compounds / Citations
		combined with C-6 methoxy group [3].	
General Potency	2-Arylbenzothiazoles	Often display selective cytotoxicity against cancer cells [3].	Not specified

Experimental Protocols for Antimicrobial Evaluation

For researchers aiming to generate the kind of comparative data mentioned above, here are detailed methodologies from recent studies on benzothiazole hybrids [1] [2]:

- **Synthesis:** Benzothiazole–thiazole hybrids were synthesized via a multi-step route, starting with 2-mercaptobenzothiazole. The final compounds were obtained through condensation with substituted phenacyl bromides, yielding crystalline solids (75-90%). Structures were confirmed using (^1H) NMR, (^{13}C) NMR, and mass spectrometry [1] [2].
- **In-Vitro Antimicrobial Screening:**
 - **Disk Diffusion Assay:** Compounds were screened against Gram-positive and Gram-negative bacteria, and fungal strains. Each compound was evaluated at 1 mg mL^{-1} , and zones of inhibition (ZOI) were measured and compared to standard drugs (Streptomycin for bacteria, Fluconazole for fungi) [1] [2].
 - **Minimum Inhibitory Concentration (MIC):** The Resazurin Microtiter Assay (REMA) was used to determine MIC values. Compounds were tested across a concentration range of 0.97 to $500\text{ }\mu\text{g mL}^{-1}$ against bacterial and fungal strains to find the lowest concentration that prevented visible growth [1] [2].
- **Molecular Docking Studies:** To understand the mechanism of action, in-silico docking studies were performed against bacterial targets like *Staphylococcus aureus* DNA gyrase and fungal targets like cytochrome P450 14 α -demethylase (CYP51). Key interactions such as hydrogen bonding and π - π stacking were analyzed [1] [2].

To help visualize the workflow of such a structure-activity relationship study, the following diagram outlines the key stages:



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References

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2. Benzothiazole–thiazole hybrids as broad-spectrum ... [pmc.ncbi.nlm.nih.gov]
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